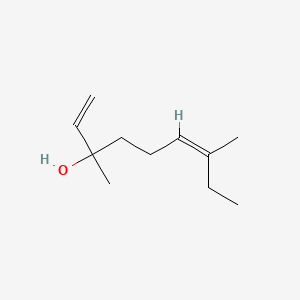
(6Z)-3,7-dimethylnona-1,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol is an organic compound that belongs to the class of terpenoids. It is characterized by its unique structure, which includes a nonane backbone with two double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often found in essential oils and various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoprene units or other terpenoid precursors.
Formation of the Nonane Backbone: The nonane backbone is constructed through a series of reactions, including aldol condensation, Wittig reaction, or Grignard reaction.
Introduction of Double Bonds: The double bonds are introduced using methods like dehydrohalogenation or selective hydrogenation.
Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, such as:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate specific bonds.
Continuous Flow Reactors: To ensure consistent production and high yield.
Purification Techniques: Including distillation and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and metal catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, ethers.
Scientific Research Applications
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6Z)-3,7-dimethylnona-1,6-dien-3-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It may also induce apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
(6E)-3,7-Dimethylnona-1,6-dien-3-ol: Similar structure but with a different configuration of the double bond.
Geraniol: A related terpenoid with a similar backbone but different functional groups.
Linalool: Another terpenoid with a similar structure but different placement of double bonds and hydroxyl group.
Uniqueness: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol is unique due to its specific configuration and the presence of both double bonds and a hydroxyl group, which contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
54592-32-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(6Z)-3,7-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8- |
InChI Key |
KRLBLPBPZSSIGH-NTMALXAHSA-N |
Isomeric SMILES |
CC/C(=C\CCC(C)(C=C)O)/C |
Canonical SMILES |
CCC(=CCCC(C)(C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















